Cas no 106635-86-3 (8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-)
![8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- structure](https://pt.kuujia.com/scimg/cas/106635-86-3x500.png)
106635-86-3 structure
Nome do Produto:8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)-phenoxy]-8-quinolinamine
- 2,6-DIMETHOXY-4-METHYL-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLIN-8-AMINE
- 8-amino-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline
- 8-amino-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline
- 8-amino-2,6-dimethoxy-4-methyl-5-< 3-(trifluoromethyl)phenoxy> quinoline
- 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline
- ACMC-1C38P
- AG-D-21190
- CTK4A4683
- SureCN5312176
- WR 249327
- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
- DTXSID10431341
- EN300-6743048
- FT-0766706
- 106635-86-3
- 2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine
- Z3247543919
- SCHEMBL5312176
-
- Inchi: InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
- Chave InChI: USGZHEQRIPMHCK-UHFFFAOYSA-N
- SMILES: COC1C=C(C)C2C(=C(N)C=C(OC)C=2OC2C=CC=C(C(F)(F)F)C=2)N=1
Propriedades Computadas
- Massa Exacta: 378.11921
- Massa monoisotópica: 378.11912689g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 4
- Complexidade: 493
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.6
- Superfície polar topológica: 66.6Ų
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- PSA: 66.6
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC21610-250 mg |
Tafenoquine succinate |
106635-86-3 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
DC Chemicals | DC21610-100 mg |
Tafenoquine succinate |
106635-86-3 | >98% | 100mg |
$650.0 | 2022-02-28 | |
DC Chemicals | DC21610-100mg |
Tafenoquine succinate |
106635-86-3 | >98% | 100mg |
$650.0 | 2023-09-15 | |
DC Chemicals | DC21610-1g |
Tafenoquine succinate |
106635-86-3 | >98% | 1g |
$2200.0 | 2023-09-15 | |
Aaron | AR00845V-500mg |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 500mg |
$2081.00 | 2023-12-16 | |
Aaron | AR00845V-5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 5g |
$7665.00 | 2023-12-16 | |
1PlusChem | 1P0083XJ-100mg |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 100mg |
$884.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-2.5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 2.5g |
$4703.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 5g |
$6930.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-10g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 10g |
$10244.00 | 2023-12-26 |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Literatura Relacionada
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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4. Caper tea
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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